molecular formula C19H13ClO B1595462 2-Chloro-4'-phenylbenzophenone CAS No. 34701-98-9

2-Chloro-4'-phenylbenzophenone

Cat. No.: B1595462
CAS No.: 34701-98-9
M. Wt: 292.8 g/mol
InChI Key: ZSENJSDVZBWPKH-UHFFFAOYSA-N
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Description

2-Chloro-4’-phenylbenzophenone, also known as [1,1’-biphenyl]-4-yl (2-chlorophenyl)methanone, is an organic compound with the molecular formula C19H13ClO. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a chlorine atom at the ortho position. This compound is known for its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

2-Chloro-4’-phenylbenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into its potential as a pharmacophore for developing new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers, coatings, and other materials where specific chemical properties are desired.

Safety and Hazards

The safety data sheet for 2-Chloro-4’-phenylbenzophenone indicates that it may form combustible dust concentrations in air . It may cause cancer and damage to organs through prolonged or repeated exposure . It is advised to obtain special instructions before use and not to breathe dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4’-phenylbenzophenone can be synthesized through several methods, one of which involves the Friedel-Crafts acylation reaction. In this method, benzoyl chloride reacts with 2-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: On an industrial scale, the production of 2-Chloro-4’-phenylbenzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.

Types of Reactions:

    Oxidation: 2-Chloro-4’-phenylbenzophenone can undergo oxidation reactions, where the carbonyl group is further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chlorine-substituted phenyl ring. Common nucleophiles include amines and thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Substituted benzophenones with various functional groups.

Comparison with Similar Compounds

    Benzophenone: A parent compound with similar structural features but lacking the chlorine substitution.

    4-Chlorobenzophenone: Similar structure but with the chlorine atom at a different position.

    2-Bromo-4’-phenylbenzophenone: A bromine-substituted analog with potentially different reactivity.

Uniqueness: 2-Chloro-4’-phenylbenzophenone is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with other molecules. This unique substitution pattern can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2-chlorophenyl)-(4-phenylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO/c20-18-9-5-4-8-17(18)19(21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSENJSDVZBWPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188257
Record name Methanone, (1,1-biphenyl)-4-yl(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34701-98-9
Record name [1,1′-Biphenyl]-4-yl(2-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34701-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (1,1-biphenyl)-4-yl(2-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034701989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (1,1-biphenyl)-4-yl(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4'-phenylbenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.404
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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